molecular formula C18H17NO3 B14014610 (Trans)-1-benzoyl-4-phenyl-L-proline

(Trans)-1-benzoyl-4-phenyl-L-proline

Cat. No.: B14014610
M. Wt: 295.3 g/mol
InChI Key: NJMASXVCJXPDME-UHFFFAOYSA-N
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Description

(Trans)-1-benzoyl-4-phenyl-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a benzoyl group and a phenyl group attached to the proline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trans)-1-benzoyl-4-phenyl-L-proline typically involves the reaction of L-proline with benzoyl chloride and phenylmagnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The process involves:

    Protection of the amino group: The amino group of L-proline is protected using a suitable protecting group to prevent unwanted side reactions.

    Formation of the benzoyl derivative: Benzoyl chloride is reacted with the protected L-proline to form the benzoyl derivative.

    Addition of the phenyl group: Phenylmagnesium bromide is added to the benzoyl derivative to introduce the phenyl group.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Trans)-1-benzoyl-4-phenyl-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzoyl and phenyl groups can undergo substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzoyl or phenyl groups.

Scientific Research Applications

(Trans)-1-benzoyl-4-phenyl-L-proline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Trans)-1-benzoyl-4-phenyl-L-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Cis)-1-benzoyl-4-phenyl-L-proline: The cis isomer of the compound with different spatial arrangement of substituents.

    1-benzoyl-4-phenyl-D-proline: The D-enantiomer of the compound with different stereochemistry.

    4-phenyl-L-proline: A simpler derivative lacking the benzoyl group.

Uniqueness

(Trans)-1-benzoyl-4-phenyl-L-proline is unique due to its specific trans configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H17NO3/c20-17(14-9-5-2-6-10-14)19-12-15(11-16(19)18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,22)

InChI Key

NJMASXVCJXPDME-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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